Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate is a complex organic compound with the molecular formula C₁₀H₈ClNO₄S₂. It is a derivative of thieno[3,2-c]pyridine, a bicyclic heteroaromatic system that is frequently employed in medicinal chemistry due to its well-defined structural features and ability to form secondary interactions with biological targets .
Preparation Methods
The synthesis of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps. One common synthetic route includes the chlorosulfonation of thieno[3,2-c]pyridine-2-carboxylate, followed by esterification with ethanol. The reaction conditions often require the use of chlorosulfonic acid as a reagent and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding thieno[3,2-c]pyridine-2-carboxylate derivatives.
Oxidation Reactions: Oxidation can further modify the thieno[3,2-c]pyridine ring, introducing additional functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) and oxidizing agents such as potassium permanganate (KMnO₄). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the ATP-binding pocket of the enzyme. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-c]pyridine ring . The inhibition of kinase activity can lead to the modulation of various cellular pathways, making it a valuable tool in the study of cell signaling and disease mechanisms .
Comparison with Similar Compounds
Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl pyridine-2-carboxylate: This compound lacks the thieno ring and chlorosulfonyl group, making it less reactive and versatile.
Thieno[2,3-c]pyridine derivatives: These compounds have a different ring fusion pattern, which can affect their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and potential biological activities.
Properties
Molecular Formula |
C10H8ClNO4S2 |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
ethyl 3-chlorosulfonylthieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3 |
InChI Key |
NDJDIZOKBKDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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